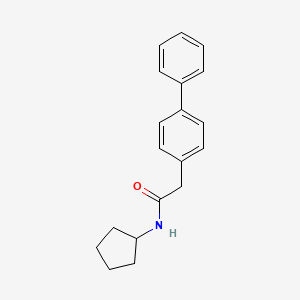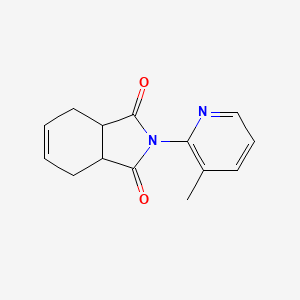![molecular formula C28H16ClN3O3 B5186052 2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5186052.png)
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one, commonly known as CFIM, is a fluorescent dye that has been extensively used in scientific research. CFIM is a highly sensitive and specific probe that can be used to detect various biological molecules in living cells and tissues.
作用机制
CFIM works by binding to specific biological molecules and emitting fluorescence upon excitation. The mechanism of action of CFIM is based on the principle of fluorescence resonance energy transfer (FRET), where the energy from the excited state of the dye is transferred to a nearby acceptor molecule, resulting in fluorescence emission. The excitation and emission wavelengths of CFIM are in the visible range, making it suitable for use in living cells and tissues.
Biochemical and Physiological Effects:
CFIM has been shown to have minimal biochemical and physiological effects on living cells and tissues. CFIM has been used in various cell lines and animal models without any significant adverse effects. CFIM is non-toxic and does not interfere with normal cellular functions, making it an ideal probe for use in scientific research.
实验室实验的优点和局限性
CFIM has several advantages for use in lab experiments. It is highly sensitive and specific, allowing for the detection of low concentrations of biological molecules. CFIM is also compatible with a wide range of imaging techniques, including confocal microscopy and flow cytometry. However, CFIM has some limitations, including its cost and the complexity of the synthesis process. Additionally, CFIM has limited photostability, which can affect the accuracy of imaging over time.
未来方向
There are several future directions for the use of CFIM in scientific research. One potential application is the development of new probes based on CFIM that can detect specific biological molecules with higher sensitivity and specificity. Additionally, CFIM can be used in combination with other imaging techniques to provide a more comprehensive understanding of cellular processes. Finally, CFIM can be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, CFIM is a highly sensitive and specific fluorescent probe that has been extensively used in scientific research. CFIM has several advantages for use in lab experiments, including its compatibility with a wide range of imaging techniques. However, CFIM has some limitations, including its cost and limited photostability. There are several future directions for the use of CFIM in scientific research, including the development of new probes and diagnostic tools. CFIM is a valuable tool for the detection of biological molecules and has the potential to advance our understanding of cellular processes and disease mechanisms.
合成方法
CFIM can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde, benzylamine, and 2-phenyl-1H-imidazole-4-carbaldehyde, followed by the reaction of the resulting intermediate with 7-nitro-9H-fluorenone. The final product is obtained after purification through column chromatography. The synthesis of CFIM is a complex process that requires expertise in organic chemistry.
科学研究应用
CFIM has been extensively used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. CFIM is highly sensitive and specific, making it an ideal probe for the detection of these molecules in living cells and tissues. CFIM has been used in various applications such as imaging of membrane dynamics, detection of protein-protein interactions, and monitoring of intracellular signaling pathways.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClN3O3/c29-19-9-6-17(7-10-19)28-30-25(16-4-2-1-3-5-16)26(31-28)18-8-12-21-22-13-11-20(32(34)35)15-24(22)27(33)23(21)14-18/h1-15H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNZZLOYOAZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)


![3-(2-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5186039.png)
![2,3-dihydro-1H-inden-2-yl({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5186042.png)
![N-{4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5186049.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)